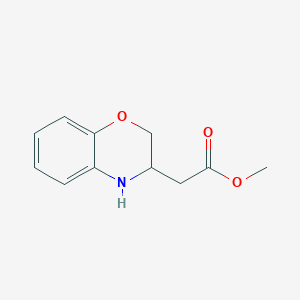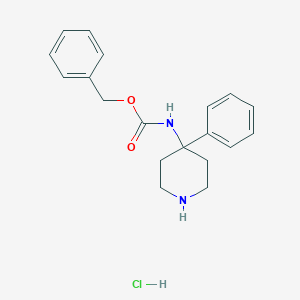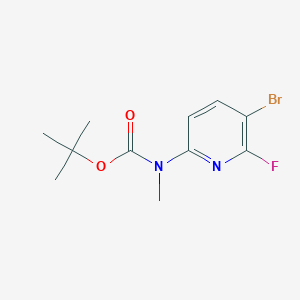
tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate: is a chemical compound with the molecular formula C11H14BrFN2O2 and a molecular weight of 305.14 g/mol . It is a derivative of pyridine, featuring bromine and fluorine substituents on the pyridine ring, and a tert-butyl carbamate group. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
The synthesis of tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative, which is then subjected to bromination and fluorination reactions to introduce the bromine and fluorine substituents.
Carbamate Formation: The brominated and fluorinated pyridine derivative is then reacted with tert-butyl chloroformate and a suitable base to form the tert-butyl carbamate group.
Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent unwanted side reactions.
Análisis De Reacciones Químicas
tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate undergoes various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions: Typical reagents for substitution reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts for cross-coupling reactions.
Aplicaciones Científicas De Investigación
tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: The exact pathways depend on the specific application, but common pathways include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate can be compared with other similar compounds:
tert-Butyl (5-bromo-6-chloropyridin-2-yl)(methyl)carbamate: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and binding properties.
tert-Butyl (5-bromo-6-methylpyridin-2-yl)(methyl)carbamate: The presence of a methyl group instead of a fluorine atom can influence the compound’s steric and electronic properties.
tert-Butyl (5-bromo-6-aminopyridin-2-yl)(methyl)carbamate: The amino group can introduce different hydrogen bonding interactions compared to the fluorine atom.
These comparisons highlight the unique properties of this compound, particularly its ability to form specific interactions with molecular targets due to the presence of both bromine and fluorine substituents.
Propiedades
Fórmula molecular |
C11H14BrFN2O2 |
|---|---|
Peso molecular |
305.14 g/mol |
Nombre IUPAC |
tert-butyl N-(5-bromo-6-fluoropyridin-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C11H14BrFN2O2/c1-11(2,3)17-10(16)15(4)8-6-5-7(12)9(13)14-8/h5-6H,1-4H3 |
Clave InChI |
AQCGIQHQCAUEPO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1=NC(=C(C=C1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


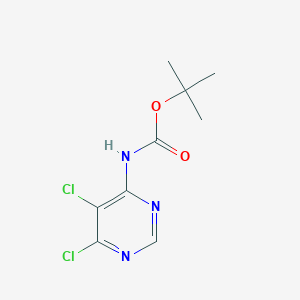


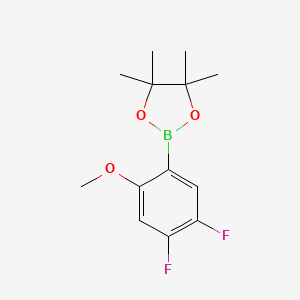
![4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B13501828.png)


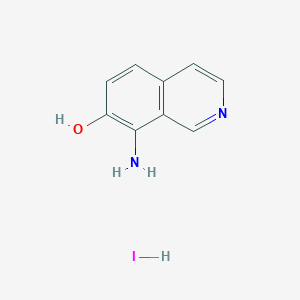
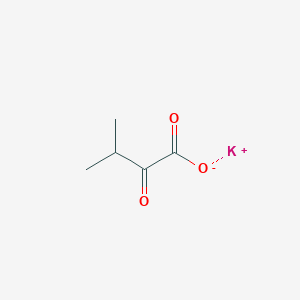
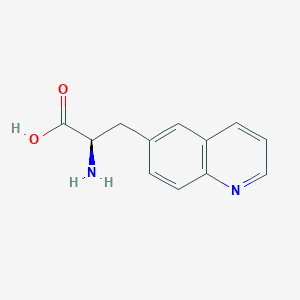
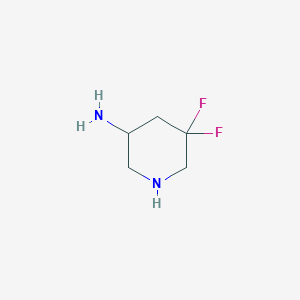
![Tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13501869.png)
